molecular formula C14H31N3 B1607875 1-(3-Dipropylaminopropyl)homopiperazine CAS No. 827614-53-9

1-(3-Dipropylaminopropyl)homopiperazine

Cat. No.: B1607875
CAS No.: 827614-53-9
M. Wt: 241.42 g/mol
InChI Key: MIZVQJBPSCHNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Dipropylaminopropyl)homopiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties. This compound, in particular, features a homopiperazine ring substituted with a dipropylaminopropyl group, which imparts specific chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-Dipropylaminopropyl)homopiperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the acylation of piperazine with methacrylic anhydride or benzoyl chloride, followed by further functionalization .

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available raw materials. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

1-(3-Dipropylaminopropyl)homopiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the nitrogen atoms in the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of any carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(3-Dipropylaminopropyl)homopiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic properties.

    Industry: In the industrial sector, this compound is used in the production of various materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Dipropylaminopropyl)homopiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to the desired biological effects. For example, in medicinal applications, it may bind to neurotransmitter receptors, altering their function and resulting in anxiolytic or antidepressant effects .

Comparison with Similar Compounds

1-(3-Dipropylaminopropyl)homopiperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(1,4-diazepan-1-yl)-N,N-dipropylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N3/c1-3-9-16(10-4-2)12-6-13-17-11-5-7-15-8-14-17/h15H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZVQJBPSCHNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374454
Record name 1-(3-Dipropylaminopropyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-53-9
Record name Hexahydro-N,N-dipropyl-1H-1,4-diazepine-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Dipropylaminopropyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Dipropylaminopropyl)homopiperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Dipropylaminopropyl)homopiperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Dipropylaminopropyl)homopiperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-Dipropylaminopropyl)homopiperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Dipropylaminopropyl)homopiperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Dipropylaminopropyl)homopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.